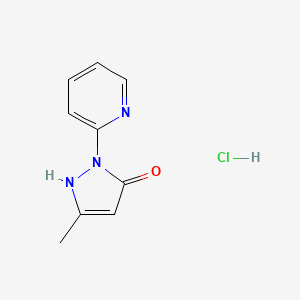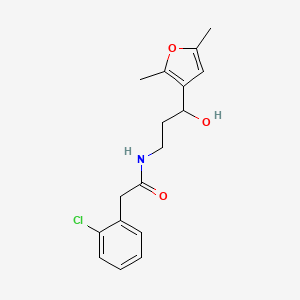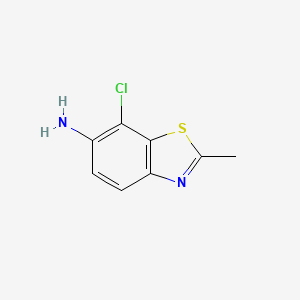
7-Chloro-2-methyl-1,3-benzothiazol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-Chloro-2-methyl-1,3-benzothiazol-6-amine” is a derivative of benzothiazole . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . They have displayed antibacterial activity by inhibiting various enzymes .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzothiazole ring with a chlorine atom at the 7th position and a methyl group at the 2nd position .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are complex and can involve various enzymes. For instance, they have been found to inhibit dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .Physical And Chemical Properties Analysis
The empirical formula of “this compound” is C8H7ClN2S, and its molecular weight is 198.67 .科学的研究の応用
CMT-3 has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory and anti-cancer properties. CMT-3 has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. It has also been shown to reduce inflammation in animal models of arthritis.
作用機序
Target of Action
The primary target of 7-Chloro-2-methyl-1,3-benzothiazol-6-amine is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme is crucial for the survival of the bacteria, making it an attractive target for anti-tubercular compounds .
Mode of Action
This inhibition disrupts the cell wall biosynthesis, leading to the death of the bacteria .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of the cell wall in Mycobacterium tuberculosis . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to bacterial death .
Pharmacokinetics
The compound’s molecular weight of 19867 suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the compound’s action is the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis, leading to bacterial death . This makes this compound a potential candidate for the development of new anti-tubercular drugs .
実験室実験の利点と制限
One of the advantages of using CMT-3 in lab experiments is its ability to inhibit the activity of MMPs. This makes it a useful tool for studying the role of MMPs in cancer cell invasion and metastasis. However, one limitation of using CMT-3 is its potential toxicity. It has been shown to have cytotoxic effects on some normal cells, which may limit its use in certain experiments.
将来の方向性
There are many future directions for research on CMT-3. One area of interest is its potential use in combination with other anti-cancer drugs. It has been shown to enhance the effectiveness of certain chemotherapeutic agents in animal models of cancer. Another area of interest is the development of more potent and selective MMP inhibitors based on the structure of CMT-3. Finally, the potential use of CMT-3 as an anti-inflammatory agent in the treatment of arthritis and other inflammatory conditions warrants further investigation.
Conclusion:
In conclusion, CMT-3 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its anti-inflammatory and anti-cancer properties. CMT-3 has been found to inhibit the growth of various cancer cell lines and reduce inflammation in animal models of arthritis. Its mechanism of action is not fully understood, but it has been suggested to work by inhibiting the activity of MMPs and inducing apoptosis in cancer cells. CMT-3 has various advantages and limitations for lab experiments, and there are many future directions for research on this compound.
合成法
CMT-3 can be synthesized from 2-chloro-6-methylbenzothiazole by reacting it with ammonia in the presence of a palladium catalyst. The yield of this reaction can be improved by using a combination of palladium and copper catalysts. The resulting CMT-3 is a white crystalline powder that is soluble in water.
Safety and Hazards
特性
IUPAC Name |
7-chloro-2-methyl-1,3-benzothiazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-11-6-3-2-5(10)7(9)8(6)12-4/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIJAXOJIAYKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
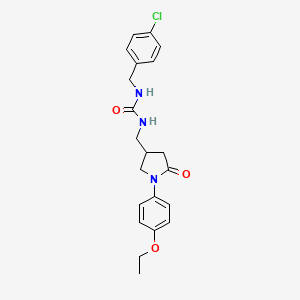
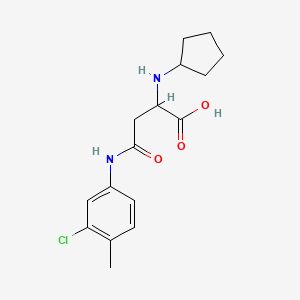
![7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
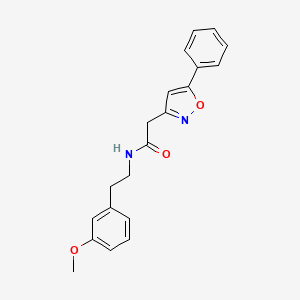
![2-(propylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2857714.png)
![2-[4-Chloro-1-(methylethyl)pyrazol-5-yl]acetic acid](/img/structure/B2857717.png)
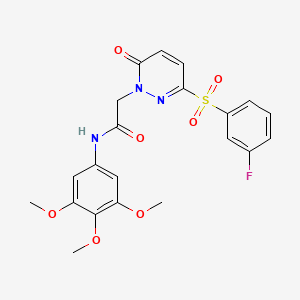
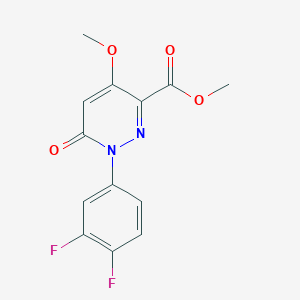
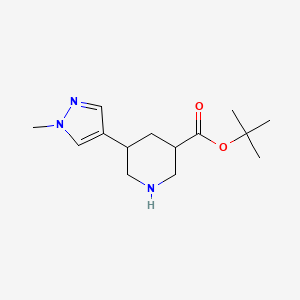
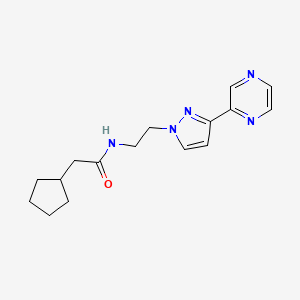
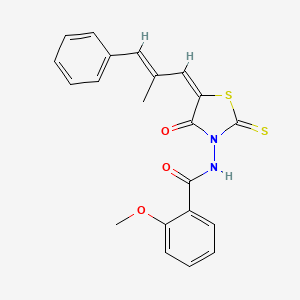
![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B2857727.png)
